molecular formula C6H7N3O2 B3390380 2-Hydroxyisonicotinohydrazide CAS No. 98140-91-1

2-Hydroxyisonicotinohydrazide

Cat. No.: B3390380
CAS No.: 98140-91-1
M. Wt: 153.14
InChI Key: DZPNPAQQKFNTQP-UHFFFAOYSA-N
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Description

2-Hydroxyisonicotinohydrazide is a chemical compound with the molecular formula C₆H₇N₃O₂. It is a derivative of isonicotinic acid and is known for its potential applications in medicinal chemistry, particularly in the treatment of tuberculosis. The compound is characterized by the presence of a hydroxyl group and a hydrazide group attached to the isonicotinic acid moiety.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxyisonicotinohydrazide can be synthesized through the condensation reaction of isonicotinic acid hydrazide with appropriate aldehydes or ketones. The reaction typically occurs in methanol or ethanol as solvents, under reflux conditions . The reaction is monitored using techniques such as NMR, HPLC, and LC-MS to ensure the purity and structure of the product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same condensation reactions. The process may be optimized for higher yields and purity through the use of advanced reaction monitoring and purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxyisonicotinohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxides, amines, and substituted derivatives, which can be further utilized in various applications .

Scientific Research Applications

2-Hydroxyisonicotinohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxyisonicotinohydrazide involves its interaction with specific molecular targets. In the case of its antimycobacterial activity, the compound is believed to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition disrupts cell wall synthesis, leading to the bactericidal effect . Additionally, the compound may interfere with DNA, lipid, and carbohydrate synthesis, further contributing to its antimicrobial properties .

Comparison with Similar Compounds

Uniqueness: 2-Hydroxyisonicotinohydrazide is unique due to the presence of both hydroxyl and hydrazide groups, which contribute to its distinct chemical reactivity and biological activity. Its ability to form various derivatives through substitution reactions makes it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

2-oxo-1H-pyridine-4-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c7-9-6(11)4-1-2-8-5(10)3-4/h1-3H,7H2,(H,8,10)(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPNPAQQKFNTQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C=C1C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00698603
Record name 2-Oxo-1,2-dihydropyridine-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00698603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98140-91-1
Record name 2-Oxo-1,2-dihydropyridine-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00698603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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